2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide
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Overview
Description
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide is a complex organic compound belonging to the class of benzothiadiazines This compound features a benzothiadiazine core with a phenyl group, a chlorine atom, and an acetamide group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting with the formation of the benzothiadiazine core. The process may include:
Formation of the Benzothiadiazine Core: : This can be achieved by reacting appropriate precursors such as 2-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of the Phenyl Group: : The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenyl chloride and an aluminum chloride catalyst.
Chlorination: : The chlorine atom is introduced by reacting the intermediate with chlorine gas or a suitable chlorinating agent.
Oxidation: : The compound is then oxidized to introduce the dioxido group, often using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Acetylation: : Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure purity and yield. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The dioxido group can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to remove the dioxido group or other oxidized functionalities.
Substitution: : The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Acetylation: : Additional acetylation reactions can be performed to introduce more acetyl groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-CPBA, and other strong oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.
Acetylation: : Acetic anhydride, acetyl chloride, and a base like pyridine.
Major Products Formed
Oxidation: : Higher oxidation states of the compound.
Reduction: : Reduced forms of the compound, potentially removing the dioxido group.
Substitution: : Derivatives with different substituents replacing the chlorine atom.
Acetylation: : Additional acetyl groups attached to the compound.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: : Potential use in drug development, especially in designing new therapeutic agents.
Industry: : Application in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide depends on its specific application. Generally, it may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity through various pathways.
Comparison with Similar Compounds
This compound is unique due to its specific structure and functional groups. Similar compounds include:
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-isopropylacetamide
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide
These compounds differ in the nature of the substituent attached to the nitrogen atom of the acetamide group, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-2-16-7-6-10-19(13-16)25-22(28)15-27-26-23(17-8-4-3-5-9-17)20-14-18(24)11-12-21(20)31(27,29)30/h3-14H,2,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQACKOHFTLZSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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